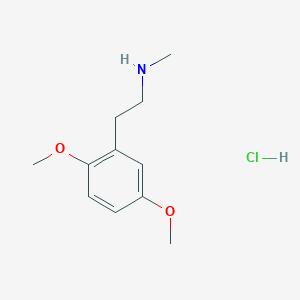
2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride is a synthetic compound belonging to the class of phenethylamines. It is known for its psychoactive properties and has been studied for its potential applications in various scientific fields. The compound is characterized by the presence of two methoxy groups attached to the phenyl ring and an ethylamine chain, making it structurally similar to other phenethylamines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride typically involves the following steps:
Friedel-Crafts Reaction: 1,4-Dimethoxybenzene reacts with chloracetyl chloride in the presence of a Lewis acid catalyst to form alpha-chloro-2,5-dimethoxyacetophenone.
Amination: The alpha-chloro-2,5-dimethoxyacetophenone undergoes amination with methenamine to produce alpha-amino-2,5-dimethoxyacetophenone.
Reduction: The alpha-amino-2,5-dimethoxyacetophenone is then reduced to yield 2,5-dimethoxy-beta-phenylethylmethylamine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials used are commercially available and relatively inexpensive. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves routine operations and mild reaction conditions, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
科学的研究の応用
2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its psychoactive properties.
Industry: It is used in the production of various chemical intermediates and as a research chemical in forensic toxicology
作用機序
The mechanism of action of 2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine-2A (5-HT2A) receptor. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and subsequent psychoactive effects. The compound’s effects on other serotonin receptors, such as 5-HT2B and 5-HT2C, also contribute to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
2,5-Dimethoxy-4-bromophenethylamine (2C-B): Known for its psychedelic effects and interaction with serotonin receptors.
2,5-Dimethoxy-4-iodophenethylamine (2C-I): Exhibits similar psychoactive properties but with different potency and receptor affinity.
2,5-Dimethoxy-4-methylphenethylamine (2C-D): Another phenethylamine derivative with distinct pharmacological effects.
Uniqueness
2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its receptor binding affinity and pharmacological effects. Its structural modifications allow for a range of interactions with neurotransmitter receptors, making it a valuable compound for research in neuropharmacology .
特性
CAS番号 |
13063-01-9 |
|---|---|
分子式 |
C11H18ClNO2 |
分子量 |
231.72 g/mol |
IUPAC名 |
2-(2,5-dimethoxyphenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-12-7-6-9-8-10(13-2)4-5-11(9)14-3;/h4-5,8,12H,6-7H2,1-3H3;1H |
InChIキー |
HQMKNAFRMFCXBZ-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=C(C=CC(=C1)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


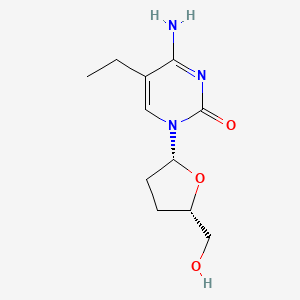
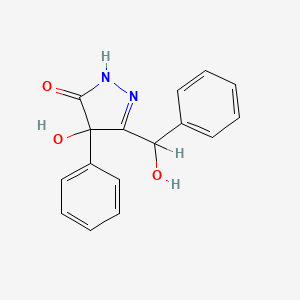
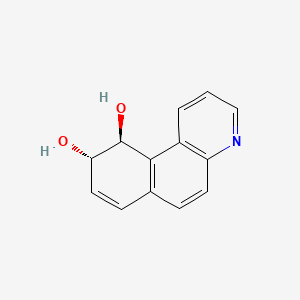
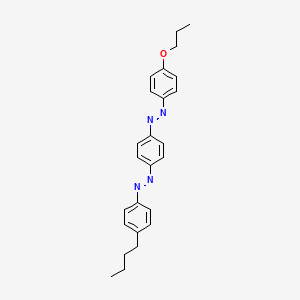
![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)

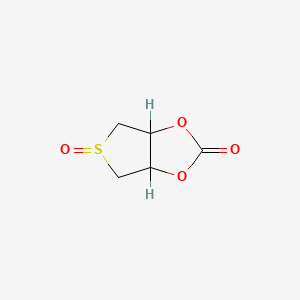

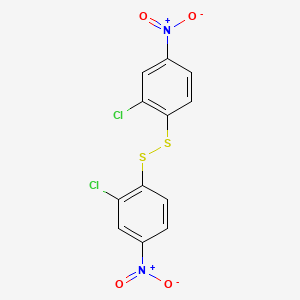
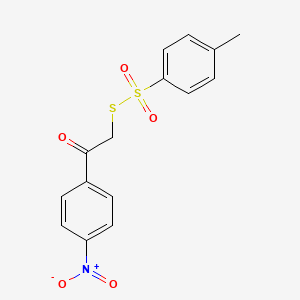

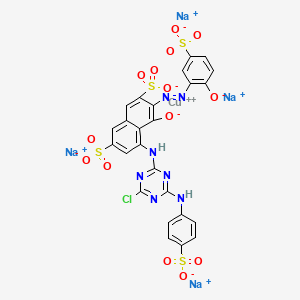
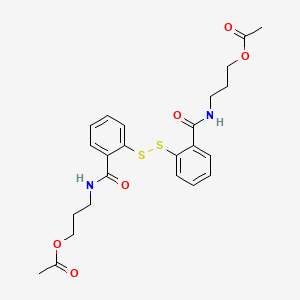
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
